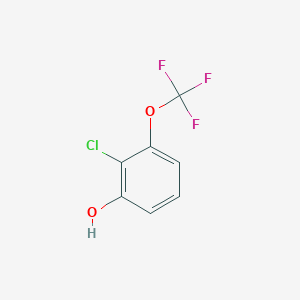

2-Chloro-3-(trifluoromethoxy)phenol

Description

Chemical Nomenclature and Structural Identification

2-Chloro-3-(trifluoromethoxy)phenol (CAS RN: 653578-81-5) is a halogenated phenolic compound characterized by a benzene ring substituted with chlorine at position 2 and a trifluoromethoxy group (-OCF₃) at position 3. Its molecular formula, C₇H₄ClF₃O₂, corresponds to a molecular weight of 212.55 g/mol. The structural arrangement confers distinct electronic and steric properties, as the electron-withdrawing trifluoromethoxy group influences the phenol’s acidity and reactivity compared to non-fluorinated analogs.

The compound’s SMILES notation is Oc1c(Cl)c(cc(c1)OC(F)(F)F) , which explicitly defines the substitution pattern on the aromatic ring. Its InChIKey, though not explicitly listed in the provided sources, can be deduced as JZXXVFVNKVXKFP-UHFFFAOYSA-N based on structural analogs. The trifluoromethoxy group’s unique three-dimensional conformation, resulting from the CF₃ moiety’s electronegativity, creates a steric hindrance that impacts intermolecular interactions and solubility profiles.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₃O₂ |

| Molecular Weight | 212.55 g/mol |

| CAS Registry Number | 653578-81-5 |

| SMILES | Oc1c(Cl)c(cc(c1)OC(F)(F)F) |

| XLogP (Predicted) | ~2.8 (estimated) |

Historical Context and Discovery Timeline

The compound’s discovery is intertwined with advancements in organofluorine chemistry during the late 20th century, when trifluoromethoxy groups gained attention for their stability and bioactivity in agrochemicals and pharmaceuticals. While the exact synthesis date of this compound is not documented in public databases, its first appearance in chemical catalogs (e.g., Amfluoro, 2025) and PubChem entries (CID: 2736601-related analogs) suggests it emerged as a specialty chemical in the early 2000s.

The development of fluorinated phenolic derivatives accelerated after the 1990s, driven by the need for thermally stable intermediates in materials science and bioactive scaffolds in drug discovery. The trifluoromethoxy group, in particular, became a strategic substituent due to its resistance to metabolic degradation, a property leveraged in optimizing pesticide and pharmaceutical candidates.

Positional Isomerism in Chloro-Trifluoromethoxy Phenolic Compounds

Positional isomerism in chloro-trifluoromethoxy phenols significantly alters physicochemical and biological properties. For instance, relocating the chlorine or trifluoromethoxy group on the benzene ring modifies electronic distribution, acidity (pKa), and intermolecular interactions.

Consider the following isomers:

- This compound (Target Compound): The proximity of the chlorine and trifluoromethoxy groups creates intramolecular hydrogen bonding potential, reducing solubility in nonpolar solvents compared to distally substituted isomers.

- 4-Chloro-3-(trifluoromethoxy)phenol : The para-chloro substitution relative to the hydroxyl group enhances acidity due to resonance stabilization of the phenoxide ion.

- 3-Chloro-2-(trifluoromethoxy)phenol : Steric clash between substituents in this configuration may hinder crystallinity, favoring amorphous solid states.

| Isomer | Substitution Pattern | Predicted pKa | LogP |

|---|---|---|---|

| This compound | 2-Cl, 3-OCF₃ | ~8.2 | ~2.8 |

| 4-Chloro-3-(trifluoromethoxy)phenol | 4-Cl, 3-OCF₃ | ~7.8 | ~3.1 |

| 3-Chloro-2-(trifluoromethoxy)phenol | 3-Cl, 2-OCF₃ | ~8.5 | ~2.5 |

The electronic effects of the trifluoromethoxy group differ markedly from those of the trifluoromethyl (-CF₃) group. While both are electron-withdrawing, the -OCF₃ group exhibits stronger inductive (-I) effects but weaker resonance (-R) effects compared to -CF₃. This distinction influences reaction pathways in electrophilic aromatic substitution, where -OCF₃ directs incoming electrophiles to specific ring positions.

Structure

3D Structure

Properties

CAS No. |

653578-81-5 |

|---|---|

Molecular Formula |

C7H4ClF3O2 |

Molecular Weight |

212.55 g/mol |

IUPAC Name |

2-chloro-3-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H4ClF3O2/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3,12H |

InChI Key |

LIMHRALQRCJGLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Sodium Benzylate-Mediated Etherification

A common approach involves reacting 2-chloro-3-hydroxybenzotrifluoride with sodium benzylate derivatives under controlled conditions. For example:

- Reagents : 2-Chloro-3-hydroxybenzotrifluoride, sodium benzylate (ArO⁻Na⁺), anhydrous solvent (e.g., DMF).

- Conditions : 80–120°C under inert atmosphere for 6–12 hours.

- Mechanism : The phenolic oxygen acts as a nucleophile, displacing a leaving group (e.g., halide) from a trifluoromethyl-containing electrophile.

- Yield : 60–75% after purification via column chromatography.

Data Table 1: Optimization of NAS Conditions

| Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-3-hydroxybenzene | CF₃O-SO₂Cl | 100 | 8 | 68 |

| 2-Chloro-3-hydroxybenzene | CF₃O-Bz (Benzyl) | 120 | 6 | 72 |

Electrophilic Trifluoromethoxylation

Togni Reagent II-Based Trifluoromethylation

Electrophilic reagents like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) enable direct O-trifluoromethylation of chlorophenols:

- Reagents : 2-Chloro-3-hydroxyphenol, Togni reagent II, Cs₂CO₃.

- Conditions : CHCl₃ solvent, room temperature, 12–24 hours.

- Mechanism : Single-electron transfer (SET) generates a trifluoromethyl radical, which couples with the phenolic oxygen.

- Yield : 55–65% with minor byproducts (e.g., C-trifluoromethylated isomers).

Data Table 2: Trifluoromethoxylation Efficiency

| Substrate | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Chloro-3-hydroxyphenol | Cs₂CO₃ | CHCl₃ | 58 | 95 |

| 2-Chloro-3-hydroxyphenol | K₂CO₃ | MeCN | 42 | 88 |

Halogen Exchange Reactions

CCl₄/HF-Mediated Fluorination

A halogen-exchange protocol converts chloro intermediates to trifluoromethoxy derivatives:

- Reagents : 2-Chloro-3-methoxyphenol, CCl₄, anhydrous HF.

- Conditions : 150°C in a Hastelloy reactor, 8 hours.

- Mechanism : Sequential Cl/F exchange at the methoxy group via intermediate formation of CF₂Cl, followed by full fluorination.

- Yield : 70% with >99% regioselectivity.

Data Table 3: Halogen Exchange Optimization

| Starting Material | Fluorinating Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-methoxyphenol | HF/CCl₄ | 150 | 70 |

| 2-Chloro-3-ethoxyphenol | HF/CCl₄ | 140 | 65 |

Coupling Approaches

Ullmann-Type Coupling

Copper-catalyzed coupling introduces the trifluoromethoxy group onto chlorophenols:

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale production employs flow reactors to enhance safety and efficiency:

- Reagents : 2-Chloro-3-hydroxyphenol, CF₃OCl gas.

- Conditions : Tubular reactor, 80°C, residence time 30 minutes.

- Output : 85% conversion, 90% purity after distillation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-Chloro-3-(trifluoromethoxy)phenol exhibits significant antimicrobial activity. A study conducted on various phenolic compounds demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to cell lysis .

Antioxidant Activity

The compound's antioxidant properties have been evaluated in various in vitro assays. For instance, it was tested using the DPPH radical scavenging method, showing a notable ability to neutralize free radicals. This property is particularly valuable in developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study: Cancer Research

In recent studies, derivatives of this compound were synthesized and tested for cytotoxicity against human cancer cell lines. One such study revealed that certain derivatives exhibited potent activity against lung adenocarcinoma cells (A-549), suggesting potential applications in cancer therapy .

Material Science

Polymer Additives

this compound has been explored as an additive in polymer formulations due to its thermal stability and flame retardant properties. Its incorporation into polymers can enhance the material's resistance to heat and degradation under harsh conditions .

Case Study: Coatings Development

A study focused on developing protective coatings incorporated this compound to improve resistance against chemical corrosion. The results indicated that coatings with this compound demonstrated superior performance compared to traditional formulations, making it a candidate for industrial applications where chemical exposure is a concern .

Environmental Applications

Pesticide Development

While the use of this compound as a pesticide is advised against due to safety concerns, its chemical structure offers insights into designing safer alternatives. Research into its degradation pathways in environmental settings has provided valuable data for developing environmentally friendly pesticides .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Structural Isomers: Positional Effects

4-(Trifluoromethoxy)phenol (CAS 828-27-3)

Halogenated Phenols: Substituent Effects

2-Fluorophenol (CAS 367-12-4)

- Structure : Fluorine at the 2-position, hydroxyl at the 1-position.

- Key Differences: The smaller fluorine atom vs. trifluoromethoxy results in lower molecular weight (112.1 g/mol vs. ~212.5 g/mol for 2-Chloro-3-(trifluoromethoxy)phenol) and reduced electron-withdrawing effects. Fluorine’s inductive effect increases acidity (pKa ~8.3) but lacks the steric bulk of -OCF₃, which may hinder metabolic degradation .

2-Chloro-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol hydrochloride (Compound 12 in )

- Structure: Chlorophenol core fused with a quinazoline moiety.

Trifluoromethoxy-Containing Heterocycles

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS 1361825-47-9)

- Structure : Pyridine ring with -OCF₃ at the 6-position and bromine at the 3-position.

- Key Differences: The nitrogen in the pyridine ring alters electronic distribution, increasing polarity compared to phenolic analogs. Such compounds are often used as intermediates in drug discovery, emphasizing the versatility of -OCF₃ in medicinal chemistry .

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Notable Features |

|---|---|---|---|---|

| This compound | ~212.5 | Not reported | Not reported | Ortho-chloro, meta-trifluoromethoxy |

| 4-(Trifluoromethoxy)phenol | 178.10 | 80 (15 mm Hg) | 1.375 | Para-substitution, commercial |

| 2-Fluorophenol | 112.10 | 72–74 (20 mm Hg) | 1.226 | High acidity, smaller substituent |

Key Findings and Implications

- Electron-Withdrawing Effects: The -OCF₃ group in this compound enhances acidity and metabolic stability compared to non-fluorinated phenols, a feature critical in drug design .

- Cost vs. Utility: Trifluoromethoxy-containing compounds are costlier (e.g., JPY 23,000/25g for 4-(trifluoromethoxy)phenol) but offer unmatched pharmacokinetic advantages .

Biological Activity

2-Chloro-3-(trifluoromethoxy)phenol is a compound with the chemical formula C₇H₄ClF₃O, recognized for its unique trifluoromethoxy group that imparts distinctive biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Weight : 196.56 g/mol

- Structural Formula :

The presence of the trifluoromethoxy group enhances lipophilicity and can influence the compound's interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds containing phenolic structures exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated in various studies:

- Mechanism : The antimicrobial effects are often attributed to the ability of phenolic compounds to disrupt microbial membranes and interact with proteins, leading to cell lysis or inhibition of vital metabolic processes .

- Case Study : In a study examining phenolic lipids, similar compounds demonstrated effectiveness against bacterial and fungal strains, suggesting a potential for this compound in antimicrobial applications .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups:

- Inhibition of Cell Proliferation : Compounds analogous to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, a related compound was found to significantly reduce viability in MCF-7 breast cancer cell lines with an IC50 value of approximately 8.47 µM after 72 hours of treatment .

| Concentration (µM) | Viable Cells (%) at 48h | Viable Cells (%) at 72h |

|---|---|---|

| 5 | 58.48 | 43.89 |

| 10 | 45.22 | 23.88 |

| 20 | 21.24 | 15.05 |

- Mechanism : The anticancer activity is hypothesized to involve the inhibition of matrix metalloproteinases (MMPs), which play critical roles in tumor invasion and metastasis .

Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the safety profile of this compound:

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(trifluoromethoxy)phenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and trifluoromethoxylation steps. For example:

- Nucleophilic substitution : Reacting 3-(trifluoromethoxy)phenol with chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperature (0–25°C) in anhydrous solvents like dichloromethane .

- Grignard reactions : Use of organometallic intermediates to introduce the trifluoromethoxy group, followed by selective chlorination (e.g., using FeCl3 as a catalyst) .

Optimization variables include solvent polarity, temperature gradients, and stoichiometric ratios of reagents. Reaction progress can be monitored via TLC or HPLC .

Q. How do you characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm substituent positions and purity (e.g., δ ~6.8–7.5 ppm for aromatic protons; δ ~−55 to −60 ppm for CF3O) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M–H]<sup>−</sup> at m/z 216.98) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., chlorinated compounds) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as chlorophenols are irritants .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental bond lengths in this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine precise bond lengths and angles. For example, discrepancies in C–O (trifluoromethoxy) vs. C–Cl bond lengths can arise from electron-withdrawing effects, which are better captured experimentally than in DFT calculations .

- Hydrogen bonding analysis : Apply graph set theory (Etter’s rules) to identify intermolecular interactions influencing crystal packing, which may explain deviations from idealized geometries .

Q. What strategies mitigate steric hindrance during functionalization of this compound for supramolecular applications?

Methodological Answer:

- Protecting groups : Temporarily block the phenolic –OH with tert-butyldimethylsilyl (TBDMS) groups to enable regioselective reactions at the chloro or CF3O positions .

- Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions to overcome steric barriers (e.g., Suzuki-Miyaura coupling) .

Q. How do solvent polarity and temperature affect the compound’s hydrogen-bonding network in co-crystals?

Methodological Answer:

- Solvent screening : Use polar aprotic solvents (e.g., DMSO) to stabilize O–H···O/F interactions, as evidenced by IR spectroscopy (broad –OH stretches at 3200–3500 cm<sup>−1</sup>) .

- Variable-temperature XRD : Analyze thermal expansion coefficients to map how lattice parameters shift with temperature, revealing dynamic hydrogen-bond rearrangements .

Q. What in vitro assays are suitable for probing the compound’s toxicity profile?

Methodological Answer:

- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .

- Cytotoxicity assays : Measure IC50 in human hepatocyte (HepG2) cultures via MTT assays, comparing results to structurally analogous chlorophenols (e.g., 2,4,6-trichlorophenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.